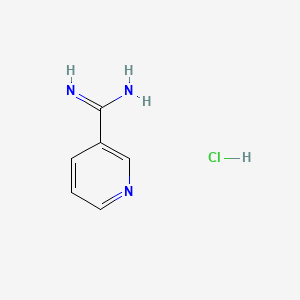

Nicotinamidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-60-7, 63265-42-9 | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7356-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotinamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Nicotinimidamide Hydrochloride

Established Synthetic Pathways for Nicotinimidamide Hydrochloride

The construction of the nicotinimidamide core has been approached through various modern synthetic strategies. These methods emphasize efficiency, atom economy, and the ability to generate molecular diversity.

A facile and efficient route for synthesizing substituted imidazoles involves the [3+2] cyclization of amidines with vinyl azides under catalyst-free conditions. semanticscholar.org This methodology has been successfully applied to nicotinimidamide hydrochloride, demonstrating its versatility. semanticscholar.org The reaction proceeds by treating nicotinimidamide hydrochloride with various vinyl azides, using a base such as DBU in a solvent like acetonitrile (B52724) at elevated temperatures. semanticscholar.org This approach is valued for its operational simplicity and its tolerance for a broad range of functional groups on the vinyl azide (B81097) partner, including both electron-rich and electron-deficient substituents, leading to good to excellent yields of the desired products. semanticscholar.org

A highly efficient, sustainable, and eco-friendly domino methodology for creating nicotinimidamides is the tandem four-component reaction involving O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate (B1210297) (NH₄OAc). nih.govrsc.orgresearchgate.net This procedure is catalyzed by a copper(I) salt, with copper(I) iodide (CuI) often providing the highest yields compared to other copper catalysts. nih.gov The reaction proceeds via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by a ring-cleavage, cyclization, and oxidation cascade. nih.govdntb.gov.ua This multicomponent strategy is notable for its efficiency, streamlining the synthesis of complex nicotinimidamide structures from simple starting materials in a single operation. rsc.orgresearchgate.net The choice of solvent and catalyst is crucial for optimizing the reaction yield, with acetonitrile typically being the most effective solvent. nih.gov

| Catalyst (10 mol%) | Solvent | Yield (%) |

|---|---|---|

| CuI | MeCN | 88 |

| Cu(OTf)₂ | MeCN | Low |

| CuI | DCE | Comparable |

| CuI | DCM | Comparable |

| CuI | Toluene | Comparable |

| CuI | THF | Comparable |

| CuI | DMSO | Comparable |

| CuI | DMF | Comparable |

| CuI | Dioxane | Comparable |

| CuI | EtOH | Comparable |

Data based on optimization studies for the synthesis of nicotinimidamides, showing CuI in MeCN as the optimal condition. "Comparable" indicates similar but lower yields than the optimal condition. nih.gov "Low" indicates the least efficient catalyst tested.

A fundamental and facile approach for the synthesis of nicotinamide (B372718) derivatives involves a one-step coupling reaction between an aromatic carboxylic acid (like nicotinic acid) and an amine. nih.govnih.gov This condensation reaction is a classic method for forming the amide bond that is central to the nicotinamide structure. nih.gov The reaction is typically facilitated by coupling agents. nih.gov This straightforward synthesis provides a foundation for creating a library of diverse nicotinamide derivatives by varying the amine component, which is a key strategy for hit-to-lead optimization in drug discovery. nih.gov The simplicity and efficiency of this method make it highly valuable for rapidly generating analogues for biological screening. nih.gov

Tandem CuAAC/Ring-Cleavage/Cyclization/Oxidation Procedures

Synthesis of Nicotinimidamide Derivatives

Building upon the core nicotinimidamide structure, derivatization is employed to modulate the compound's physicochemical and biological properties. These modifications are crucial for developing lead compounds with improved potency and selectivity.

Structural modifications of the nicotinimidamide scaffold are readily achieved using multicomponent reactions, which allow for the incorporation of diverse substituents. nih.govresearchgate.net In the tandem CuAAC/ring-cleavage/cyclization/oxidation synthesis, varying the terminal ynone and sulfonyl azide starting materials introduces a wide array of aryl, aliphatic, and sulfonyl groups into the final structure. nih.govresearchgate.net

Research has shown that alterations in the substituents on the terminal ynones and sulfonyl azides are well-tolerated, leading to the successful synthesis of a broad range of products in good yields. nih.govresearchgate.net For example, modifications to the sulfonyl azide allow for the introduction of different sulfonyl groups (e.g., tosyl, ethylsulfonyl, benzylsulfonyl), while changes to the terminal ynone introduce varied aryl groups at different positions on the pyridine (B92270) ring. nih.gov These structural changes are instrumental in exploring the structure-activity relationships of the resulting derivatives. mdpi.com

| Compound | Key Substituents | Yield (%) |

|---|---|---|

| 2-Methyl-4-phenyl-6-(p-tolyl)-N′-tosylnicotinimidamide (5b) | Tosyl group, p-tolyl group | 84 |

| N′-(Benzylsulfonyl)-2-methyl-4,6-diphenylnicotinimidamide (5s) | Benzylsulfonyl group, diphenyl groups | 83 |

| N′-(Ethylsulfonyl)-2-methyl-4,6-diphenylnicotinimidamide (5r) | Ethylsulfonyl group, diphenyl groups | 73 |

| N′-((4-Methoxyphenyl)sulfonyl)-2-methyl-4,6-diphenylnicotinimidamide (5t) | (4-Methoxyphenyl)sulfonyl group, diphenyl groups | 53 |

Chemical derivatization is a key strategy to enhance the biological activity of a lead compound. mdpi.comnih.govxjtu.edu.cn In the context of nicotinamides, derivatization aims to improve properties such as target binding, cell permeability, and metabolic stability, ultimately leading to enhanced therapeutic effects like antifungal or anti-angiogenic activity. nih.govnih.gov

One successful strategy involves the synthesis of a series of derivatives followed by screening for a specific biological activity. nih.gov For instance, a library of 37 nicotinamide derivatives was synthesized via a one-step coupling reaction and screened for antifungal activity against Candida albicans. nih.govnih.gov This hit-to-lead optimization process identified that the position of specific substituents, such as amino and isopropyl groups, was critical for potent antifungal activity. nih.govnih.gov The lead compound from this study, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), demonstrated potent, fungicidal, and anti-biofilm activities by disrupting the fungal cell wall. nih.gov

Another approach is the targeted modification of a scaffold to inhibit specific enzymes. Novel nicotinamide derivatives bearing a diarylamine-modified scaffold were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, which are effective fungicides. nih.gov Furthermore, other derivatives have been synthesized and found to inhibit vascular endothelial growth factor (VEGF)-mediated signaling, showing potential as anti-angiogenic agents for cancer therapy. nih.gov These examples highlight how rational design and derivatization can convert a basic scaffold into a potent and specific bioactive agent.

Design Principles for Novel Nicotinamide-Based Scaffolds

The design of novel scaffolds based on the nicotinamide structure is a key strategy in medicinal chemistry, particularly for developing enzyme inhibitors. researchgate.netnih.gov The underlying principle often involves mimicking the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), to achieve high binding affinity and selectivity for the target enzyme. researchgate.netnih.gov

A significant focus of this design approach has been the development of inhibitors for enzymes like poly(ADP-ribose) polymerases (PARPs) and nicotinamide phosphoribosyltransferase (NAMPT). researchgate.netbenthamdirect.comdtu.dkmdpi.com The core idea is to retain the essential pharmacophoric features of the nicotinamide moiety, which are crucial for binding to the enzyme's active site, while introducing modifications to enhance potency, selectivity, and drug-like properties. nih.govmdpi.com

Key design principles for novel nicotinamide-based scaffolds include:

Structure-Based Rational Design: Utilizing the crystal structure of the target enzyme to design inhibitors that fit precisely into the nicotinamide binding pocket. This approach allows for the optimization of interactions, such as hydrogen bonding and π-π stacking, between the inhibitor and the enzyme. nih.govnih.gov

Bioisosteric Replacement: Replacing parts of the nicotinamide scaffold with other chemical groups that have similar physical or chemical properties (bioisosteres). This can lead to improved pharmacological properties. For example, replacing a nitrophenyl group with a pyridine nitrogen can create a bioisosteric analogue with potentially different binding characteristics. acs.org

Substructure Splicing: Combining the active substructures of nicotinamide with other pharmacologically active moieties to create hybrid molecules with novel or enhanced activities. For instance, combining the nicotinamide scaffold with a thiophene (B33073) ring, another heterocycle with known fungicidal properties, has been explored to develop new agricultural fungicides. mdpi.com

Modification of the Pyridine Ring and Amide Group: Introducing various substituents onto the pyridine ring or modifying the amide group to explore the structure-activity relationship (SAR). These modifications can influence the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby affecting its binding affinity and selectivity. mdpi.comdrugbank.com For example, the introduction of different substituents on the pyridine ring can modulate the electron-withdrawing or -donating properties, which in turn affects the compound's biological activity. acs.org

Bisubstrate Inhibition: Designing inhibitors that mimic both nicotinamide and the cofactor S-adenosylmethionine (SAM) to create highly potent and selective inhibitors of methyltransferases like nicotinamide N-methyltransferase (NNMT). nih.govharvard.educhemrxiv.org These bisubstrate inhibitors can span both the nicotinamide and SAM binding sites of the enzyme. nih.gov The use of an alkynyl linker is a key design element in some of these inhibitors to mimic the linear geometry of the methyl transfer reaction. harvard.educhemrxiv.org

The following table summarizes various research findings on the design of novel nicotinamide-based scaffolds:

| Research Focus | Design Principle | Key Findings |

| PARP Inhibitors | Structure-Based Design | Crystal-based drug design led to highly potent PARP inhibitors based on the nicotinamide pharmacophore. nih.gov |

| Gastric H+/K(+)-ATPase Inhibitors | Substructure Modification | N-Substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides were synthesized and showed potent inhibitory activities. drugbank.com |

| Fungicidal Agents | Active Substructure Splicing | N-(thiophen-2-yl) nicotinamide derivatives were designed by combining nicotinic acid and thiophene substructures, leading to compounds with excellent fungicidal activity. mdpi.com |

| NAMPT Inhibitors | Scaffold Hopping & SAR | Novel classes of NAMPT inhibitors were designed based on the APO866 and cyanoguanidine inhibitor scaffolds, resulting in compounds with sub-nanomolar anti-proliferative activity. dtu.dk |

| NAMPT Inhibitors | Structure-Based Rational Design | Close structural analogues of NAMPT inhibitors were designed, revealing that electrostatic potential within the binding tunnel significantly impacts binding affinity. mdpi.com |

| NNMT Inhibitors | Bisubstrate Inhibition | Structure-based rational design led to potent and selective alkynyl bisubstrate inhibitors of NNMT that mimic the transition state of the methyl transfer reaction. harvard.educhemrxiv.org |

These design principles have led to the development of a diverse range of nicotinamide-based compounds with various therapeutic and agricultural applications.

Mechanistic Investigations of Nicotinimidamide Hydrochloride and Its Derivatives

Molecular Mechanisms of Action

The biological activities of nicotinimidamide hydrochloride and its derivatives are multifaceted, stemming from their central role in the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in all living cells.

Modulation of Cellular Stress Resistance

Nicotinamide and its precursors play a significant role in protecting cells against various stressors, particularly genotoxic and oxidative stress. The cellular level of NAD+ is a key determinant in the response to DNA damage. mdpi.com Genotoxic agents can trigger the overactivation of poly(ADP-ribose) polymerases (PARPs), enzymes that use NAD+ as a substrate for DNA repair. mdpi.comaai.org This process can lead to severe NAD+ depletion, culminating in an energy crisis and cell death. aai.org

Supplementation with NAD+ precursors like nicotinamide or nicotinamide riboside (NR) can bolster cellular NAD+ pools, thereby enhancing the cell's ability to withstand stress. mdpi.com Studies have shown that increasing cellular NAD+ levels can rescue cells from the sensitizing effects of NAD+ synthesis inhibitors, particularly under genotoxic stress. mdpi.com Furthermore, nicotinamide is implicated in regulating cellular viability during genotoxic stress through its enzymatic activity, highlighting the importance of the NAD+ salvage pathway in cell survival. aai.org The protective effects can be cell-type specific; for instance, NR supplementation was found to attenuate the toxicity of mustard compounds in monocyte-like THP-1 cells. mdpi.com This modulation extends to protecting against DNA damage and suppressing inflammatory cell accumulation. nih.gov

Influence on Mitochondrial Function

Mitochondrial health is intrinsically linked to NAD+ availability, as this coenzyme is essential for cellular respiration and ATP production. mdpi.comrupress.org Declining NAD+ levels are associated with impaired mitochondrial function. nih.gov Derivatives like nicotinamide mononucleotide (NMN) have been shown to improve mitochondrial bioenergetics and reverse age-associated physiological decline by replenishing NAD+ pools. nih.govfrontiersin.org

Interactions with DNA and Cleavage Mechanisms

The interaction of these compounds with DNA is often indirect, primarily through the modulation of DNA repair enzymes like PARPs. frontiersin.orgnih.gov However, there is evidence for direct interactions as well. Studies suggest that nicotinamide can bind to DNA, potentially interfering with replication processes. mdpi.com Small molecules can interact with DNA through intercalation (inserting between base pairs) or by binding to the minor groove. While intercalation typically unwinds and lengthens the DNA helix, minor groove binding causes less structural perturbation. mdpi.com

The primary mechanism related to DNA cleavage involves the cell's response to DNA strand breaks. DNA damage activates PARP-1, which initiates repair. mdpi.com In cases of severe damage, the resulting massive consumption of NAD+ can lead to ATP depletion and a form of cell death known as Parthanatos. frontiersin.org By inhibiting PARP-1, nicotinamide can prevent this depletion, thereby protecting against this cell death pathway. frontiersin.org Transition metal complexes are often studied for their ability to bind and cleave DNA, and the development of new therapeutic agents frequently targets these fundamental cellular processes. sciepub.com

Modulation of Key Enzymes and Cellular Pathways

The influence of nicotinimidamide derivatives on cellular function is largely executed through the modulation of key enzyme families that use NAD+ as a substrate or cofactor.

Sirtuin Inhibition (e.g., SIRT1, SIRT2)

Nicotinamide is a well-established inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, transcription, and stress resistance. medchemexpress.comselleckchem.com The inhibitory mechanism involves the NAD+-nicotinamide exchange reaction, where nicotinamide binds to the enzyme and promotes the reverse reaction of NAD+ resynthesis. acs.org

Nicotinamide hydrochloride has been shown to inhibit SIRT1 and SIRT2 activity. medchemexpress.commedchemexpress.com Its inhibitory concentration (IC50) for SIRT2 is approximately 2 µM. medchemexpress.com This inhibition can have significant downstream effects. For example, while sirtuin activation is often linked to longevity and health, sirtuin inhibition is explored as a therapeutic strategy in contexts like cancer. Other compounds have been developed as more potent or selective sirtuin inhibitors, but nicotinamide remains a key physiological regulator. selleckchem.comacs.org

| Compound | Target Sirtuin | IC50 Value | Source |

|---|---|---|---|

| Nicotinamide Hydrochloride | SIRT2 | 2 µM | medchemexpress.com |

| Suramin sodium salt | SIRT1 | 297 nM | medchemexpress.com |

| Suramin sodium salt | SIRT2 | 1.15 µM | medchemexpress.com |

| Sirtinol | SIRT1 | 131 µM | selleckchem.com |

| Sirtinol | SIRT2 | 38 µM | selleckchem.com |

| Selisistat (EX-527) | SIRT1 | 38 nM / 123 nM | medchemexpress.comselleckchem.com |

Poly-(ADP-ribose) Polymerase (PARP) Activation/Inhibition

Nicotinamide is a natural, first-generation inhibitor of Poly-(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1. frontiersin.orgnih.gov PARP enzymes use NAD+ to synthesize poly(ADP-ribose) chains on target proteins as part of the DNA damage response. mdpi.comphysiology.org

Under conditions of excessive DNA damage, such as in response to severe oxidative stress, PARP-1 can become overactivated. molbiolcell.org This leads to a rapid depletion of cellular NAD+ and, subsequently, ATP, as the cell expends energy to resynthesize NAD+. physiology.org This energy crisis can trigger necrotic cell death. physiology.org By acting as a competitive inhibitor at the NAD+ binding site of PARP, nicotinamide can prevent this catastrophic depletion of energy stores, preserving cellular viability. nih.govphysiology.org This inhibitory action on PARP is a crucial mechanism by which nicotinamide protects against certain forms of cell death and neuroinflammation. frontiersin.orgmolbiolcell.org Combining PARP inhibitors with compounds that block NAD+ production, such as NAMPT inhibitors, has been explored as a synergistic strategy in cancer therapy. aacrjournals.org

Cholinesterase Inhibition

Nicotinamide and its derivatives have been identified as inhibitors of cholinesterases, enzymes critical for hydrolyzing the neurotransmitter acetylcholine (B1216132). This inhibition is a key therapeutic strategy for conditions with cholinergic deficits.

Detailed Research Findings: Studies have demonstrated that nicotinamide can act as an uncompetitive inhibitor of acetylcholinesterase (AChE) and also inhibits butyrylcholinesterase (BChE). nih.govreddit.comresearchgate.net This inhibitory action helps in attenuating oxidative stress and inflammation associated with elevated cholinesterase activities. nih.govnih.gov The inhibition is reversible, and the potency is influenced by the specific chemical modifications on the nicotinamide scaffold.

A series of nine nicotinamide derivatives were evaluated for their inhibitory potential against both human AChE and BChE. mdpi.comnih.gov The findings indicated that all tested compounds were reversible inhibitors, with a general preference for AChE over BChE. mdpi.com The inhibitory constants (Kᵢ) varied based on the substituent on the side phenyl ring. For instance, the derivative 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide was identified as the most potent inhibitor against both enzymes among the tested series. mdpi.comnih.gov This dual inhibition is considered a valuable characteristic for developing treatments for neurodegenerative disorders where the activity ratio of AChE to BChE is altered. mdpi.com

Table 1: Inhibition Constants (Kᵢ) of Nicotinamide Derivatives against Human Cholinesterases

| Compound Derivative | AChE Kᵢ (µM) | BChE Kᵢ (µM) |

|---|---|---|

| 4-F | 190 | 630 |

| 4-H | 240 | 790 |

| 4-NO₂ | 300 | 1600 |

| 4-Cl | 360 | 800 |

| 2-OCH₃ | 400 | 1500 |

| 4-OCH₃ | 410 | 1100 |

| 4-Br | 460 | 2000 |

| 4-Ph | 500 | 2200 |

| 4-CH₃ | 500 | 720 |

Data sourced from a study on vitamin B3-based biologically active compounds. mdpi.com

Succinate (B1194679) Dehydrogenase (SDH) Interactions

Nicotinamide derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain and the citric acid cycle. jst.go.jpacs.org This inhibition is a recognized mechanism of action for a class of fungicides known as SDHIs. jst.go.jpacs.orgnih.gov

Detailed Research Findings: Research into novel nicotinamide derivatives has shown their potential to inhibit SDH. In one study, a series of derivatives bearing a substituted pyrazole (B372694) moiety were synthesized and tested for SDH inhibitory activity. nih.gov The results indicated that these compounds could effectively inhibit the enzyme, with their potency being dependent on the specific chemical structure. nih.gov For example, compound 3l from this series showed the most significant inhibitory ability against SDH. nih.gov Another study focusing on nicotinamide derivatives with a diarylamine-modified scaffold also found that specific compounds exhibited potent SDH enzymatic inhibition, with the IC₅₀ of compound 4b being 3.18 µM. jst.go.jp

The interaction is complex; exogenous administration of NAD+, the metabolic product of nicotinamide, has been shown to decrease the activity of SDH-a (an SDH subunit) by promoting its Sirt5-mediated desuccinylation. nih.gov Conversely, nicotinamide itself can inhibit SIRT3, a deacetylase responsible for activating SDH, which can lead to a reduction in SDH activity. nih.govplos.org The inhibition of SDH by certain nicotinamide derivatives has been directly linked to the stabilization and upregulation of Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.com

Table 2: SDH Inhibitory Activity of Nicotinamide Derivatives

| Compound | Target Organism | IC₅₀ (µM) |

|---|---|---|

| 4a | Botrytis cinerea | >50 |

| 4b | Botrytis cinerea | 3.18 |

| 4c | Botrytis cinerea | 18.23 |

| 4d | Botrytis cinerea | 7.95 |

| 4e | Botrytis cinerea | 6.24 |

| 4f | Botrytis cinerea | 9.32 |

| 3l | Helminthosporium maydis | 33.5 |

| 3l | Rhizoctonia cerealis | 21.4 |

Data compiled from studies on nicotinamide derivatives as SDH inhibitors. jst.go.jpnih.gov

Effects on NAD+ Homeostasis and Biosynthesis

Nicotinamide is a fundamental precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling enzymes. umlub.pl The maintenance of NAD+ levels, known as NAD+ homeostasis, is vital for cellular function, energy metabolism, and repair. acs.orgnih.gov

Detailed Research Findings: Nicotinamide is primarily utilized in the NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NMN is then converted to NAD+. nih.gov Nicotinimidamide hydrochloride, as a form of nicotinamide, serves as a source for this pathway. Administration of nicotinamide or its derivatives like NMN has been shown to increase cellular and tissue NAD+ levels. umlub.plnih.gov This replenishment of the NAD+ pool is crucial, as NAD+ levels are often depleted in conditions of high metabolic stress or during aging. acs.org Studies show that Nicotinamide Hydrochloride can increase cellular NAD+ and ATP levels. medchemexpress.com This enhancement of NAD+ biosynthesis supports the activity of NAD+-dependent enzymes, such as sirtuins and PARPs, which are involved in a wide array of cellular processes.

Signaling Pathway Modulation

Nicotinimidamide hydrochloride and its related compounds exert significant influence over key cellular signaling pathways that regulate metabolism, cellular stress responses, and inflammation.

AMPK and Akt/mTOR Pathway Regulation

Nicotinamide has been shown to modulate the AMP-activated protein kinase (AMPK) and the Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. These pathways are central regulators of cellular energy homeostasis, growth, and survival.

Detailed Research Findings: Nicotinamide can protect cells under hypoxic stress through the activation of the AMPK pathway. nih.gov AMPK activation, in turn, inhibits ATP-consuming anabolic processes, including the mTOR signaling pathway. mdpi.comsemanticscholar.org Specifically, AMPK can inhibit the mTORC1 complex, which is a key regulator of protein synthesis and cell growth. nih.govsemanticscholar.org This relationship is sometimes reciprocal, creating a fine-tuned response to cellular energy status. mdpi.com The regulation of these pathways allows nicotinamide to influence fundamental cellular processes like autophagy and apoptosis, contributing to its protective effects in various metabolic and stress-related conditions. nih.govnih.gov

HIF-1α Upregulation

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions. While some derivatives of nicotinamide have been shown to suppress HIF-1α, a specific mechanism linking nicotinamide derivatives to its upregulation has been identified. reddit.com

Detailed Research Findings: A study investigating nicotinamide derivatives as cholinesterase inhibitors made a key observation regarding HIF-1α. mdpi.com It was found that certain derivatives led to the upregulation of the HIF-1α protein. mdpi.com The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH). mdpi.com Inhibition of SDH causes an accumulation of its substrate, succinate. This increase in succinate levels inhibits the activity of prolyl hydroxylases, the enzymes responsible for marking HIF-1α for proteasomal degradation. By preventing its degradation, HIF-1α protein accumulates and becomes stabilized, leading to its upregulation. mdpi.com

Anti-inflammatory Signaling Pathways (e.g., NFκB, Pro-inflammatory Cytokines)

Nicotinamide demonstrates significant anti-inflammatory properties by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, and reducing the production of pro-inflammatory cytokines.

Detailed Research Findings: Nicotinamide has been shown to inhibit the activation of the NF-κB signaling pathway. mdpi.com This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. jst.go.jpconsensus.app Mechanistically, nicotinamide can inhibit the phosphorylation of key proteins in the NF-κB cascade, such as Akt and IκBα, which ultimately prevents the translocation of the p65 subunit of NF-κB to the nucleus. mdpi.com

As a consequence of NF-κB inhibition, nicotinamide significantly suppresses the gene expression and release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). mdpi.comumlub.pl This reduction in inflammatory mediators has been observed in various models, including in response to lipopolysaccharide (LPS) stimulation and in diet-induced inflammation. nih.govmdpi.com

Biological Activities and Pharmacological Research Applications

Antiviral Research

Nicotinimidamide hydrochloride has demonstrated notable potential in the realm of antiviral research, particularly against the Hepatitis B virus (HBV).

Hepatitis B Virus (HBV) Activity

Research has shown that nicotinamide (B372718), the active component, exhibits potent anti-HBV activity with minimal cytotoxicity. nih.gov Studies have revealed that it can suppress the replication of HBV DNA and the expression of 3.5-kb mRNA. nih.gov Furthermore, treatment with nicotinamide has been found to reduce the expression of the HBV core protein and the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in cell models. nih.govgoogle.com In vivo studies using HBV-transgenic mice have corroborated these findings, showing a suppression of serum HBV DNA, HBsAg, and HBeAg levels. nih.gov

The mechanism behind this antiviral activity involves the inhibition of HBV promoter activity. nih.gov Nicotinamide has been observed to have a significant inhibitory effect on the HBV core, SpI, SpII, and X promoters. nih.gov This inhibition is associated with a decrease in the expression of crucial transcription factors such as AP-1, C/EBPα, and PPARα. nih.gov By diminishing the activity of these promoters, nicotinamide effectively suppresses HBV replication. nih.gov The compound is also known to inhibit SIRT1, an NAD+-dependent deacetylase that enhances HBV replication, further contributing to its anti-HBV effects. nih.gov

Table 1: Summary of Nicotinamide's Anti-HBV Activity

| Parameter | Effect of Nicotinamide | Supporting Evidence |

| HBV DNA Replication | Suppressed | In vitro and in vivo studies nih.gov |

| 3.5-kb mRNA Expression | Suppressed | In vitro studies nih.gov |

| Core Protein Expression | Suppressed | In vitro studies nih.gov |

| HBsAg Secretion | Suppressed | In vitro and in vivo studies nih.govgoogle.comfrontiersin.org |

| HBeAg Secretion | Suppressed | In vitro and in vivo studies nih.govgoogle.com |

| HBV Promoter Activity | Inhibited | Dual-luciferase reporter assays nih.gov |

Neuroprotective Research

The neuroprotective properties of nicotinimidamide hydrochloride have been investigated, particularly in the context of neurodegenerative conditions like Alzheimer's disease.

Relevance in Neurodegenerative Conditions (e.g., Alzheimer's Disease)

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline. nih.govjneurosci.org Research suggests that nicotinamide may offer therapeutic benefits for this condition. In transgenic mouse models of Alzheimer's, nicotinamide treatment has been shown to restore cognitive deficits. nih.gov

One of the key mechanisms appears to be the selective reduction of a specific form of phosphorylated tau (Thr231), which is known to inhibit microtubule polymerization. jneurosci.orgnih.gov Interestingly, studies in 3xTg-AD mice revealed that nicotinamide improved cognitive performance without affecting the levels of Aβ pathology. jneurosci.org This suggests that the beneficial effects on cognition are primarily mediated through its impact on tau pathology and other cellular mechanisms rather than amyloid clearance. jneurosci.org

Furthermore, nicotinamide has been found to ameliorate oxidative stress-mediated neuroinflammation and neurodegeneration induced by Aβ. nih.govnih.gov It achieves this by reducing levels of malondialdehyde and 2,7-dichlorofluorescein, thereby regulating inflammatory and apoptotic markers. nih.gov Clinical trials have been initiated to evaluate the efficacy of high-dose nicotinamide in reducing tau phosphorylation in individuals with Mild Cognitive Impairment or mild Alzheimer's disease. clinicaltrials.gov

Table 2: Neuroprotective Effects of Nicotinamide in Alzheimer's Disease Models

| Finding | Model/Study Type | Observed Effect |

| Cognitive Function | 3xTg-AD mice | Restoration of cognitive deficits nih.gov |

| Tau Pathology | 3xTg-AD mice | Selective reduction of Thr231 phosphorylated tau jneurosci.orgnih.gov |

| Aβ Pathology | 3xTg-AD mice | No significant effect on Aβ levels jneurosci.org |

| Neuroinflammation | Aβ-injected mouse brains | Reduction of inflammatory markers (TNF-α, IL-1β, NF-kB) nih.gov |

| Apoptosis | Aβ-injected mouse brains | Reduction of apoptotic markers (Bax, caspase 3, PARP1) nih.gov |

| Oxidative Stress | Aβ-injected mouse brains | Lowered malondialdehyde and 2,7-dichlorofluorescein levels nih.gov |

Metabolic Disorder Research

The compound's role in metabolic regulation has been a subject of extensive research, with a focus on diabetes management and cardiovascular health.

Diabetes Management and Insulin (B600854) Sensitivity

Nicotinamide, as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), plays a crucial role in glucose and lipid metabolism. nih.gov Studies in rodent models of obesity and type 2 diabetes have shown that nicotinamide can improve glucose metabolism. nih.gov However, the effects on insulin sensitivity are complex. Some research indicates that short-term administration of high doses of nicotinamide can cause a decrease in insulin sensitivity in subjects at high risk for developing insulin-dependent diabetes mellitus (IDDM), despite increased insulin secretion. nih.gov This induced insulin resistance could complicate the interpretation of its therapeutic effects in diabetes prevention trials. nih.gov

Conversely, other studies suggest that nicotinamide mononucleotide (NMN), a derivative of nicotinamide, can increase muscle insulin sensitivity in prediabetic women. researchgate.net In animal models, nicotinamide has been shown to improve glucose metabolism, which may be related to alterations in mitochondrial biogenesis. nih.gov The conflicting findings highlight the need for further research to delineate the precise role and context of nicotinamide's effects on insulin sensitivity.

Cardiovascular Health and Oxidative Stress

Nicotinamide has emerged as a potential cardioprotective agent, particularly against ischemia-reperfusion (I/R) injury. ceon.rs Its protective mechanisms are multifaceted. By enhancing NAD+ biosynthesis, nicotinamide can influence the activity of sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical for cell survival and DNA repair. ceon.rs Inhibition of excessive PARP1 activation by nicotinamide helps to conserve cellular NAD+ levels, preventing energy depletion and protecting cardiomyocytes from damage during I/R injury. ceon.rs

The compound also exhibits anti-inflammatory and antioxidant properties. ceon.rs It can directly scavenge reactive oxygen species (ROS) or indirectly boost the expression of antioxidant enzymes. ceon.rstandfonline.com This reduction in oxidative stress is a key factor in its cardioprotective effects. ceon.rs Oxidative stress is a major contributor to cardiovascular diseases, and the ability of nicotinamide to mitigate this damage underscores its therapeutic potential. nih.gov

Oncological Research

The role of nicotinamide and its derivatives in cancer research is multifaceted. As a precursor to NAD+ and an inhibitor of enzymes like sirtuin 1 (SIRT1) and poly (ADP-ribose) polymerase (PARP), nicotinamide can influence multiple key processes in cancer cells, including proliferation, DNA repair, and apoptosis. mdpi.com

Nicotinamide (NAM) has been shown to inhibit the proliferation of various cancer cells. In pancreatic cancer, NAM was found to inhibit cell proliferation in a dose-dependent manner, induce apoptosis, and cause cell cycle arrest in the G2/M phase. nih.gov These effects are partly attributed to its ability to inhibit SIRT1 and downregulate the K-Ras/Akt signaling pathway. nih.gov Similarly, studies on breast cancer cell lines, including hormone-positive (MC-7) and triple-negative breast cancer (TNBC) cells, have demonstrated that NAM can suppress cell proliferation. mdpi.com The mechanism in these cases also involves the inhibition of SIRT1 and PARP1, leading to suppressed cell cycle progression and DNA replication. mdpi.com

Further research has shown that NAM can suppress tumor proliferation in other cancers, such as urinary bladder cancer and cervical cancer (HeLa cell line). mdpi.com In hepatocellular carcinoma, NAM was reported to suppress proliferation primarily by stimulating the p53/p21 pathway. mdpi.com

| Cancer Type | Cell Line(s) | Observed Effects | Associated Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Pancreatic Cancer | Not specified | Inhibited proliferation, induced apoptosis, G2/M cell cycle arrest | SIRT1 inhibition, K-Ras/Akt downregulation | nih.gov |

| Breast Cancer (Hormone-positive) | MC-7 | Suppressed proliferation, enhanced apoptosis | SIRT1 inactivation | mdpi.com |

| Breast Cancer (Triple-negative) | TNBC cell lines | Suppressed cell cycle progression and DNA replication | SIRT1 and PARP1 inhibition | mdpi.com |

| Hepatocellular Carcinoma | Not specified | Suppressed proliferation, enhanced apoptosis | p53/p21 pathway stimulation | mdpi.com |

| Urinary Bladder Cancer | Not specified | Suppressed tumor proliferation and growth | Modulation of Myc expression | mdpi.com |

| Cervical Cancer | HeLa | Suppressed proliferation, enhanced oxidative stress and apoptosis | Not specified | mdpi.com |

Nicotinamide plays a dual role in the modulation of DNA damage repair. Its primary function is as a precursor for NAD+, a substrate essential for the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 detects DNA strand breaks and uses NAD+ to synthesize ADP-ribose polymers, a process critical for recruiting DNA repair complexes. nih.govmdpi.com By replenishing the NAD+ pool, nicotinamide can prevent the depletion of cellular energy (ATP) that occurs during extensive DNA damage, thereby enhancing the capacity for DNA repair. mdpi.complos.org Studies have shown that nicotinamide enhances the repair of DNA damage induced by agents like UV radiation and N-methyl-N′-nitro-N-nitrosoguanidine (MNNG). nih.govplos.org

Conversely, at higher concentrations, nicotinamide can act as a PARP inhibitor. nih.gov By inhibiting PARP activity, nicotinamide can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) and radiation. nih.gov This effect has been observed in breast cancer cells, regardless of their BRCA1 status, suggesting a broader application as a chemo- and radiosensitizing agent. nih.gov This concentration-dependent modulation indicates that nicotinamide can either bolster DNA repair in normal cells or hinder it in cancer cells to enhance therapeutic efficacy. nih.gov

Researchers have synthesized and investigated numerous nicotinamide and nicotinic acid derivatives for their potential as anti-cancer agents. nih.gov These derivatives often target specific pathways involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov

One study detailed the synthesis of a series of nicotinamide derivatives designed as VEGFR-2 inhibitors. mdpi.com Among these, a compound designated as '8' showed potent anti-proliferative activity against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines, with IC50 values of 5.4 µM and 7.1 µM, respectively. mdpi.com This compound was also a potent VEGFR-2 inhibitor (IC50 = 77.02 nM) and induced apoptosis in cancer cells. mdpi.com

Another study focused on nicotinic acid derivatives, with one compound, '5c', exhibiting high cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) cancer cell lines, even surpassing the efficacy of the standard drug doxorubicin (B1662922) in these cases. nih.gov Compound 5c also demonstrated potent and selective inhibition of VEGFR-2 (IC50 = 0.068 µM) and induced a significant increase in apoptosis-related caspase-3 levels. nih.gov Furthermore, a novel derivative combining nicotinic acid and alpha-linolenic acid (Nic-ALA) showed cytotoxic and apoptotic effects on the A375 melanoma cell line, influencing the WNT signaling pathway.

| Derivative Compound | Cancer Cell Line(s) | Target/Mechanism | Reported IC50 Value | Reference |

|---|---|---|---|---|

| Compound 8 (Nicotinamide derivative) | HCT-116 (Colon), HepG2 (Liver) | VEGFR-2 Inhibition | 5.4 µM (HCT-116), 7.1 µM (HepG2), 77.02 nM (VEGFR-2) | mdpi.com |

| Compound 5c (Nicotinic acid derivative) | HCT-15 (Colon), PC-3 (Prostate) | VEGFR-2 Inhibition | 0.068 µM (VEGFR-2) | nih.gov |

| Compound N4 (Nicotinamide derivative) | MCF-7 (Breast) | Cytotoxic Effect | 12.1 µM | |

| Nic-ALA (Nicotinic acid-alpha linolenic acid derivative) | A375 (Melanoma) | Apoptosis, WNT Pathway | 144.2 µM (48h) |

Recent research has identified a unique nicotinamide derivative, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), as a potential oncometabolite—a metabolite that can drive cancer development. nih.govresearchgate.net The formation of 4PYR is reportedly accelerated in cancer, and it may contribute to cancer progression and metastasis, possibly by impairing endothelial homeostasis. nih.govresearchgate.net

Elevated blood concentrations of 4PYR have been observed in patients with various cancers, including non-small cell lung cancer and renal cell carcinoma. mdpi.comresearchgate.net In clear cell renal cell carcinoma, higher levels of 4PYR have been correlated with increased tumor aggressiveness, mortality, and metastasis. researchgate.net This derivative can be further metabolized into analogs of ATP and NAD+, such as 4PYRAD, potentially interfering with cellular energetics and signaling. mdpi.comresearchgate.net Research in murine breast cancer models suggests that 4PYR accumulation can interfere with the efficacy of anticancer therapies like cyclophosphamide (B585) and induce a pro-inflammatory state in the vasculature. mdpi.comresearchgate.net

Anti-Cancer Properties of Nicotinimidamide Derivatives

Musculoskeletal System Research

While direct evidence linking nicotinimidamide hydrochloride to muscle preservation is limited, research on related NAD+ precursors, such as nicotinamide riboside (NR), provides relevant insights. A study involving aged men showed that oral supplementation with NR effectively augmented the NAD+ metabolome within skeletal muscle. nih.gov The study also noted that NR supplementation depressed the levels of circulating inflammatory cytokines. nih.gov Since pro-inflammatory cytokines are known to be linked to skeletal muscle wasting, the anti-inflammatory properties of NAD+ precursors like NR suggest a potential mechanism for muscle preservation. nih.govarchivesofmedicalscience.com

However, in the same study, NR supplementation did not alter muscle mitochondrial bioenergetics or prevent the loss of muscle mass and strength during a period of inactivity. nih.govfrontiersin.org The relationship between NAD+ metabolism and muscle health is complex. While maintaining NAD+ levels is crucial for cellular energy and function, other factors like protein synthesis, oxidative stress, and apoptosis are also heavily involved in muscle wasting. nih.gov Further research is needed to clarify the specific role and efficacy of nicotinamide and its derivatives as a direct anti-wasting intervention.

Anti-Inflammatory Research

Nicotinamide has demonstrated significant anti-inflammatory properties in various research models. tandfonline.com Its ability to modulate inflammatory pathways has made it a subject of interest for potential therapeutic applications in inflammatory conditions. mdpi.comaginganddisease.org

Nicotinamide has been shown to be a potent inhibitor of pro-inflammatory cytokines. mdpi.comaginganddisease.org In in-vitro studies using human whole blood stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of several key inflammatory mediators. mdpi.comaginganddisease.org

Research has demonstrated that nicotinamide can significantly reduce the levels of the following pro-inflammatory cytokines:

Tumor Necrosis Factor-alpha (TNF-α) nih.govmdpi.com

Interleukin-1 beta (IL-1β) mdpi.comaginganddisease.org

Interleukin-6 (IL-6) mdpi.comaginganddisease.orgnih.gov

Interleukin-8 (IL-8) mdpi.comaginganddisease.orgnih.gov

At a concentration of 40 mmol/L, the response of IL-1β, IL-6, and TNF-α was reduced by over 95%, while IL-8 levels were reduced by 85%. mdpi.comaginganddisease.org This inhibitory effect on multiple cytokines highlights its broad immunomodulatory potential. mdpi.comaginganddisease.org

Furthermore, studies on human placental tissue have shown that nicotinamide treatment can lead to a significant reduction in the release and gene expression of TNF-α, IL-6, and IL-8, even in the presence of an inflammatory stimulus like lipopolysaccharide (LPS). nih.gov

In addition to cytokines, nicotinamide also impacts the production of prostaglandins (B1171923), another important class of inflammatory mediators. nih.gov Research has shown that nicotinamide treatment can decrease the release of prostaglandins PGE2 and PGF2α, as well as the expression of cyclooxygenase-2 (COX-2) mRNA. nih.gov This suggests that nicotinamide's anti-inflammatory effects extend to the arachidonic acid cascade.

The table below summarizes the effect of nicotinamide on various inflammatory mediators based on research findings.

| Inflammatory Mediator | Effect of Nicotinamide | Research Context | Citation |

| TNF-α | Reduction | Endotoxin-stimulated human whole blood; Human placenta | mdpi.comaginganddisease.orgnih.gov |

| IL-1β | Reduction | Endotoxin-stimulated human whole blood | mdpi.comaginganddisease.org |

| IL-6 | Reduction | Endotoxin-stimulated human whole blood; Human placenta | mdpi.comaginganddisease.orgnih.gov |

| IL-8 | Reduction | Endotoxin-stimulated human whole blood; Human placenta | mdpi.comaginganddisease.orgnih.gov |

| PGE2 | Reduction | Human placenta | nih.gov |

| PGF2α | Reduction | Human placenta | nih.gov |

| COX-2 mRNA | Reduction | Human placenta | nih.gov |

Antifungal Research

Nicotinamide has been investigated for its antifungal properties, showing activity against various fungal pathogens, including Candida albicans. nih.gov Its mechanisms of action are multifaceted, involving the disruption of essential cellular processes.

The fungal cell wall is a critical structure for viability and a key target for antifungal agents. iosrjournals.orgnih.govmdpi.com Research suggests that nicotinamide can interfere with the integrity of the fungal cell wall. mdpi.com In Candida albicans, nicotinamide treatment has been observed to increase the exposure of β-glucans within the cell wall and enhance chitin (B13524) content, while decreasing mannan (B1593421) levels. mdpi.com These changes indicate a remodeling of the cell wall structure that can compromise its protective function. mdpi.com

Furthermore, studies on nicotinamide derivatives have identified compounds with potent antifungal activity linked to cell wall disruption. mdpi.comnih.gov One such derivative, compound 16g , demonstrated the ability to damage the cell wall of C. albicans, leading to a loss of its protective effect. mdpi.com This disruption is a key aspect of its fungicidal, anti-hyphal, and anti-biofilm activities. mdpi.comnih.gov The mechanism appears to be fungal-specific, making it a promising area for the development of new antifungal therapies. mdpi.comnih.gov

Anti-Aging Research (via NAD+ pathway)

Nicotinamide is a crucial precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme central to cellular metabolism and energy production. nih.govnih.gov The age-related decline in NAD+ levels is linked to various aspects of cellular aging, and strategies to boost NAD+ are a key focus of anti-aging research. nih.govahajournals.org

Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. nih.gov Nicotinamide and its precursor, nicotinamide mononucleotide (NMN), have been shown to influence cellular senescence through the NAD+ pathway. tandfonline.comaginganddisease.orgmdpi.com

By increasing intracellular NAD+ levels, nicotinamide can activate NAD+-dependent enzymes called sirtuins, such as SIRT1 and SIRT3. ahajournals.orgnih.gov Sirtuins play a vital role in delaying cellular senescence by promoting DNA repair, maintaining genome integrity, and improving mitochondrial function. ahajournals.orgnih.gov

Research has demonstrated that NMN supplementation can rescue cellular senescence in mesenchymal stem cells by mediating the NAD+/Sirt3 pathway. mdpi.comresearchgate.net This leads to improved mitochondrial function, characterized by increased ATP content and reduced reactive oxygen species (ROS) levels. mdpi.com Nicotinamide treatment has also been shown to suppress senescence phenotypes in human fibroblasts by reducing ROS levels. nih.gov

However, the role of NAD+ metabolism in senescence is complex. In some contexts, such as certain cancer models, increased NAD+ metabolism has been linked to the promotion of a pro-inflammatory senescence-associated secretory phenotype (SASP). tandfonline.com

The table below outlines the key research findings on the influence of nicotinamide and its precursors on cellular senescence.

| Research Finding | Model System | Key Pathway | Citation |

| Suppression of ROS and senescence phenotypes | Human fibroblasts | Antioxidative effects | nih.gov |

| Rescue of cellular senescence | Mesenchymal stem cells | NAD+/Sirt3 pathway | mdpi.comresearchgate.net |

| Delay of senescence phenotypes | Human cells | Reduction of ROS accumulation | nih.gov |

| Stimulation of pro-inflammatory SASP | Cancer models | HMGA-NAMPT-NAD+ signaling | tandfonline.com |

Impact on Cholinergic Signaling

Nicotinamide has been found to influence the cholinergic system, which is crucial for cognitive function and is implicated in neurodegenerative diseases. nih.gov The neurotransmitter acetylcholine (B1216132) is a key component of this system. wikipedia.org

Research in animal models has shown that high doses of nicotinamide can increase the concentration of choline (B1196258), a precursor to acetylcholine, in both the intracellular and extracellular spaces of the brain. nih.govnih.gov In the hippocampus, this increase in choline was associated with an enhanced release of acetylcholine under stimulated conditions. nih.gov It is thought that nicotinamide, after being metabolized to N-methylnicotinamide, may block the clearance of choline from the brain. nih.gov

More recently, nicotinamide has been identified as an uncompetitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. nih.gov By inhibiting AChE, nicotinamide can increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. nih.gov This mechanism is believed to contribute to its neuroprotective effects by improving anti-inflammatory cholinergic signaling. nih.gov

Metabolic Pathways and Enzyme Interactions of Nicotinimidamide

Role in NAD+ Biosynthesis Pathways

NAD+ can be synthesized through two principal types of pathways: the de novo pathway, which builds the molecule from the amino acid tryptophan, and the salvage pathways, which recycle pre-existing components like nicotinamide (B372718). wikipedia.org

The de novo synthesis of NAD+ begins with dietary tryptophan and proceeds through a series of enzymatic steps known as the kynurenine (B1673888) pathway to ultimately form NAD+. nih.govwikipathways.org This process is predominantly active in the liver and kidneys. wikipedia.orgnih.govstanford.edu

More central to the metabolism of nicotinamide and its derivatives is the salvage pathway, which is the main source of NAD+ in most mammalian tissues. wikipedia.orgresearchgate.net This pathway recycles nicotinamide—a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)—back into NAD+. wikipathways.org The integration of these pathways ensures that cells can maintain their NAD+ pools under various metabolic conditions. While the de novo pathway provides a foundational supply, the salvage pathways allow for the efficient reuse of nicotinamide, which is critical for cellular energy and signaling. nih.gov

The primary salvage pathway begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key NAD+ intermediate. nih.gov Other salvage routes include the Preiss-Handler pathway, which utilizes nicotinic acid, and a pathway that uses nicotinamide riboside (NR). nih.govresearchgate.net

Several key enzymes regulate the flow of nicotinamide and its derivatives through the NAD+ biosynthesis pathways. The rate-limiting enzyme in the main salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to NMN. nih.govresearchgate.net

Another significant enzyme is Bone Marrow Stromal Cell Antigen 1 (BST1), also known as CD157. wikipedia.org BST1 is a homolog of CD38 and functions as an ADP-ribosyl cyclase, playing a role in NAD+ metabolism. wikipedia.org Research has revealed that BST1 possesses a dual function in the metabolism of NAD+ precursors. nih.govresearchgate.net It can act as a glycohydrolase, breaking down nicotinamide riboside (NR) into nicotinamide (NAM). nih.gova-z.lu This released NAM can then be used in the salvage pathway or be converted by gut microbiota into nicotinic acid for use in the Preiss-Handler pathway. nih.govresearchgate.netresearchgate.net

Furthermore, BST1 exhibits a base-exchange activity, capable of interconverting NR and nicotinic acid riboside (NAR), thereby connecting the different branches of the NAD+ salvage pathways. nih.govresearchgate.neta-z.lu This dual capability highlights BST1 as a critical regulator in the metabolism of nicotinamide-related NAD+ precursors.

Table 1: Key Enzymes in NAD+ Biosynthesis from Nicotinamide and Related Precursors

| Enzyme | Pathway | Function | Citations |

|---|---|---|---|

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage Pathway | Converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN); rate-limiting step. | nih.govresearchgate.net |

| Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) | Salvage & De Novo Pathways | Converts NMN to NAD+. Also converts nicotinic acid mononucleotide (NaMN) to nicotinic acid adenine (B156593) dinucleotide (NaAD). | wikipathways.orgnih.gov |

| Nicotinamide Riboside Kinases (NMRKs) | Salvage Pathway | Phosphorylates nicotinamide riboside (NR) to form NMN. | nih.gov |

| Bone Marrow Stromal Cell Antigen 1 (BST1/CD157) | Salvage Pathway Regulation | Hydrolyzes NR to NAM; performs base-exchange between NR and NAR. | nih.govresearchgate.neta-z.lu |

De Novo Pathway and Salvage Pathway Integration

Drug-Drug Interactions Research

Because nicotinimidamide hydrochloride is structurally related to nicotinamide, a core component of the essential coenzyme NAD+, its potential to interact with drug-metabolizing enzymes is an important area of research.

Research into nicotinamide and nicotinic acid has shown that these pyridine-containing molecules can inhibit human Cytochrome P450 (CYP) enzymes, particularly at the high concentrations required for therapeutic effects. nih.gov CYP enzymes are a major family of proteins responsible for the metabolism of a vast number of drugs, and their inhibition can lead to clinically significant drug-drug interactions. researchgate.net

In vitro studies have demonstrated that nicotinamide can inhibit several key CYP isoforms. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron at the active site of the P450 enzyme. nih.govresearchgate.net This interaction blocks the enzyme from metabolizing other drugs that are its substrates.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Nicotinamide

| CYP Isoform | Inhibition Constant (Ki) | Citation |

|---|---|---|

| CYP2D6 | 19 ± 4 mM | nih.gov |

| CYP3A4 | 13 ± 3 mM | nih.gov |

This inhibitory potential means that high concentrations of nicotinamide could alter the metabolism of co-administered drugs that are substrates for CYP2D6, CYP3A4, or CYP2E1, potentially increasing their plasma levels and risk of toxicity.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are Phase II metabolizing enzymes that play a critical role in the detoxification and excretion of numerous drugs and endogenous compounds by conjugating them with glucuronic acid. researchgate.net The potential for drug-drug interactions involving UGT enzymes is a significant consideration in pharmacology. researchgate.netnih.gov

Direct research on the interaction between nicotinamide and UGT enzymes is less extensive than for CYP enzymes. However, studies on related compounds provide some insight. For example, certain kinase inhibitors that are structurally similar to nicotinamide, such as the niacinamide analog pazopanib, have been shown to inhibit UGT enzymes, particularly UGT1A1. nih.gov Such inhibition can have clinical consequences, including hyperbilirubinemia. nih.gov

While a direct, potent inhibitory effect of nicotinamide on UGTs has not been broadly established, its presence in multivitamin formulations has been associated with altered pharmacokinetics of some drugs, although the mechanism may not be direct UGT inhibition. nih.gov Given that UGT enzymes are crucial for the clearance of many medications, and that inhibition of these enzymes is a predictor of drug-induced liver injury, understanding any potential interaction with nicotinamide derivatives is an area of ongoing interest. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the verification and purity assessment of nicotinimidamide hydrochloride. These methods provide detailed information about the molecule's structure, mass, and its behavior in separation systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including nicotinimidamide hydrochloride. While comprehensive spectral data for nicotinimidamide hydrochloride itself is not extensively published in public literature, its use in synthesis is well-documented, with NMR serving as a critical tool for verifying the structure of resulting products. uni-regensburg.dersc.orgnih.govrsc.org For instance, in syntheses where nicotinimidamide hydrochloride is used as a reactant, both ¹H NMR and ¹³C NMR are employed to confirm the successful incorporation of the nicotinimidamide moiety into the final target molecule. nih.govrsc.org The characteristic signals of the pyridine (B92270) ring protons and carbons in the resulting products provide definitive evidence of the reaction's success. nih.govrsc.org For example, in the synthesis of phenylthiazole derivatives, the spectral data of the final compounds confirm the structure derived from the nicotinimidamide hydrochloride precursor. nih.gov Commercial suppliers often confirm the structure and purity of nicotinimidamide hydrochloride using NMR, though the specific spectral data may remain proprietary. moldb.comambeed.comambeed.com

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of a compound. For derivatives synthesized using nicotinimidamide hydrochloride, HRMS is a key analytical method for confirming their identity. uni-regensburg.de The technique provides a highly accurate mass measurement, which can be used to calculate the precise elemental formula. For example, the HRMS data for a phenylthiazole derivative containing the nicotinimidamide group showed an m/z of 428.1790, corresponding to the calculated value of 428.1783 for the molecular formula C24H24N6S, thereby confirming its structure. nih.gov Similarly, HRMS has been used to verify the composition of various imidazole (B134444) derivatives synthesized from nicotinimidamide hydrochloride. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a standard and essential technique for determining the purity of nicotinimidamide hydrochloride. Commercial sources typically report the purity of this compound as being greater than 95% or 98%, as determined by HPLC. moldb.comsigmaaldrich.comchemicalbook.com The analysis is often conducted using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netsigmaaldrich.com For the analysis of the related compound, nicotinamide (B372718), and its metabolites, a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) is commonly used. researchgate.net Due to the high hydrophilicity of nicotinamide-related compounds, specialized columns such as those with pentabromobenzyl (PBr) groups have also been shown to provide effective separation under reversed-phase conditions. nih.gov

In conjunction with HPLC, Ultraviolet (UV) detection is the most common method for quantifying nicotinimidamide hydrochloride. The detection wavelength is selected based on the compound's maximum UV absorbance (λmax). For the structurally similar compound nicotinamide, the λmax is consistently reported to be around 262 nm in solvents like ethanol. nih.govjapsonline.com Other studies have utilized wavelengths such as 260 nm for related metabolites or employed derivative spectroscopy at wavelengths like 245 nm, 253 nm, and 269 nm for quantification in complex mixtures. nih.govnih.govresearchgate.net These values provide a strong indication of the appropriate UV detection range for the analysis of nicotinimidamide hydrochloride.

| Technique | Application | Key Findings & Conditions | Reference Index |

|---|---|---|---|

| NMR Spectroscopy | Structural Confirmation | Used to confirm the structure of products synthesized from nicotinimidamide hydrochloride. Data for the compound itself is not widely published but used by suppliers for quality control. | uni-regensburg.denih.govmoldb.comambeed.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Confirms the elemental composition of derivatives by providing highly accurate mass-to-charge ratio (m/z) values. | uni-regensburg.denih.govsemanticscholar.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Standard method for purity, typically >98%. Commonly uses C18 reversed-phase columns. | moldb.comsigmaaldrich.comchemicalbook.com |

| UV Detection | Quantification (in HPLC) | Detection wavelength is based on UV absorbance. The related compound, nicotinamide, has a λmax of ~262 nm. Other reported wavelengths include 260 nm and 269 nm. | nih.govnih.govjapsonline.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

In Vitro Biological Assays

In vitro assays are critical for determining the biological effects of a compound at the cellular level. These tests measure various cellular processes, including growth, viability, and metabolic activity, following exposure to the compound.

Cell proliferation and viability assays are used to assess the effects of a compound on cell growth and survival. These assays typically involve exposing cultured cells to the compound and measuring a parameter indicative of cell number or metabolic health, such as the reduction of a tetrazolium salt (e.g., MTS, MTT, XTT) or ATP content. nih.govpromega.ca

Studies have shown that nicotinamide can have a dose-dependent inhibitory effect on cell proliferation. In various cancer cell lines, including human melanoma (A375, SK-MEL-28) and mouse melanoma (B16-F10), nicotinamide reduced cell numbers in a dose-dependent manner, with strong inhibition observed at concentrations of 20 mM. medchemexpress.com Similarly, in rat insulinoma cells (RINm5F), a four-day culture with nicotinamide resulted in a dose-dependent inhibition of the cellular proliferation rate, accompanied by a modest decrease in cell viability. nih.gov Research on human embryonic stem cells (hESCs) also indicated that high concentrations of nicotinamide could decrease the cell growth rate. nih.gov These studies highlight the anti-proliferative potential of the related compound, nicotinamide, in various cell models.

| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference Index |

|---|---|---|---|---|

| A375, SK-MEL-28 (Human Melanoma) | Cell Counting | 0 - 50 mM | Dose-dependent reduction in cell number. Strong inhibition at 20 mM. | medchemexpress.com |

| RINm5F (Rat Insulinoma) | Cell Counting / Viability | Not specified | Dose-dependent inhibition of proliferation rate and a modest decrease in viability. | nih.gov |

| hESCs (Human Embryonic Stem Cells) | Cell Growth Rate | High concentrations (e.g., 10mM) | Decreased cell growth rate. | medchemexpress.comnih.gov |

Enzymatic Activity Assays (e.g., SIRT2, Cholinesterases)

Enzymatic activity assays are fundamental in determining the interaction of a compound with specific enzymes. For nicotinamide and its derivatives, these assays have been crucial in identifying their roles as enzyme inhibitors.

SIRT2 Assays: Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is a significant target. The inhibitory effect of compounds on SIRT2 can be measured using various assay formats. A common method is the fluorogenic assay, which utilizes a synthetic substrate containing an acetylated lysine (B10760008) side chain. nih.gov When incubated with the SIRT2 enzyme, the substrate is deacetylated. A developer solution is then added, which reacts with the deacetylated substrate to produce a fluorescent signal. nih.gov The intensity of this fluorescence is inversely proportional to the inhibitory activity of the test compound. Nicotinamide is frequently used as a known SIRT1/SIRT2 inhibitor in these assays for comparison and validation. nih.govbiopioneer.com.tw For instance, in one study, Nicotinamide Hydrochloride was shown to inhibit purified SIRT2 enzymatic activity in vitro with a half-maximal effective concentration (EC50) of 2 μM. biopioneer.com.tw These assays can be adapted for high-throughput screening to identify novel sirtuin modulators. tandfonline.comnih.gov

Cholinesterase Assays: The inhibitory potential of nicotinamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored using colorimetric methods, such as the Ellman's method. mdpi.com This assay measures the activity of cholinesterases by monitoring the formation of thiocholine (B1204863) when the enzyme hydrolyzes a substrate like acetylthiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, the absorbance of which is measured spectrophotometrically at 412 nm. ajol.info A series of nicotinamide-based derivatives demonstrated reversible inhibition of both AChE and BChE in the micromolar range, with a general preference for AChE. mdpi.com Another approach involves measuring the consumption of nicotinamide adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), where the decrease in absorbance of light by NADH/NADPH corresponds to cholinesterase activity. google.comgoogle.com

Table 1: Enzymatic Assay Findings for Nicotinamide and Derivatives

| Compound/Derivative | Target Enzyme | Assay Method | Key Finding | Reference(s) |

| Nicotinamide Hydrochloride | SIRT2 | Fluorogenic Assay | Inhibited SIRT2 activity with an EC50 of 2 μM. | biopioneer.com.tw |

| Nicotinamide | SIRT1 / SIRT2 | Fluorogenic Assay | Used as a standard inhibitor for assay validation. | nih.gov |

| Nicotinamide Derivatives | AChE / BChE | Ellman's Method | Reversible inhibition in the micromolar range, with higher selectivity for AChE. | mdpi.com |

| 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide | AChE / BChE | Ellman's Method | Most potent inhibitor with Ki of 4 μM for AChE and 8 μM for BChE. | mdpi.com |

DNA Cleavage Assays

DNA cleavage assays are used to determine if a chemical compound can induce the breaking of phosphodiester bonds in DNA, either directly or by affecting enzymes like topoisomerases. oup.comnih.gov These assays typically involve incubating the compound with a DNA substrate, often a supercoiled plasmid like pBR322. ajol.infoumbc.edu

The process generally follows these steps:

Incubation: The test compound is incubated with a supercoiled plasmid DNA in a suitable buffer. ajol.info If the compound's effect on a topoisomerase is being studied, the purified enzyme is included in the reaction mixture. nih.gov

Reaction Termination: The reaction is stopped, often by adding a detergent like sodium dodecyl sulfate (B86663) (SDS), which also helps to dissociate proteins from the DNA. umbc.edu

Analysis by Gel Electrophoresis: The reaction products are analyzed using agarose (B213101) gel electrophoresis. rsc.org The different forms of plasmid DNA—supercoiled (Form I), nicked or single-strand cleaved (Form II), and linear or double-strand cleaved (Form III)—migrate through the gel at different rates. rsc.org

Visualization: The DNA bands are visualized, typically by staining with ethidium (B1194527) bromide and viewing under UV light. rsc.org An increase in the amount of Form II or Form III DNA compared to a control without the compound indicates DNA cleavage activity. umbc.edu

While no specific studies demonstrating the use of Nicotinimidamide hydrochloride in a DNA cleavage assay were identified, this methodology would be the standard approach to investigate such potential activity.

Intracellular Signaling Pathway Analysis (e.g., Immunoblotting)

To understand how a compound affects cellular functions, researchers analyze its impact on intracellular signaling pathways. Immunoblotting, or Western blotting, is a key technique for this purpose, allowing for the detection and quantification of specific proteins. nih.gov This method is used to assess how a compound alters the expression levels of key signaling molecules, such as kinases, transcription factors, and apoptosis-related proteins. nih.govbentireslab.org

For example, in studies involving nicotinamide, immunoblotting has been used to determine its effect on proteins involved in hepatitis B virus (HBV) replication. Research has shown that nicotinamide treatment can decrease the expression of transcription factors like AP-1, C/EBPα, and PPARα, which in turn inhibits HBV promoter activity. nih.govresearchgate.net Similarly, in breast cancer research, the depletion of the enzyme Nicotinamide N-methyltransferase (NNMT) was studied. embopress.orgnih.govnih.gov Western blotting would be employed in such a study to confirm the reduced expression of NNMT and to analyze the downstream effects on other proteins within associated signaling cascades. bentireslab.org The technique allows for the analysis of protein phosphorylation states, providing insight into the activation or deactivation of specific pathways. bentireslab.org

Antioxidant and Oxidative Stress Assays

Assays to measure antioxidant capacity and oxidative stress are critical for evaluating a compound's ability to mitigate cellular damage from reactive oxygen species (ROS). These can be broadly categorized into methods that measure the scavenging of free radicals and those that assess the extent of oxidative damage to biomolecules. nih.govmdpi.com

Common assays include:

ROS Detection: Cellular ROS levels can be measured using fluorescent probes that become activated in the presence of ROS. Nicotinamide treatment has been shown to substantially decrease ROS levels in various cell models. mdpi.com

Lipid Peroxidation Assays: Oxidative stress can damage lipids in cell membranes, a process called lipid peroxidation. Malondialdehyde (MDA) is a common byproduct of this damage and can be quantified as a marker. semanticscholar.org

Oxidative Damage Markers: Long-term oxidative stress can lead to the accumulation of cellular waste products like lipofuscin. Assays measuring the levels of such markers can indicate the protective effect of a compound. Studies have shown that nicotinamide treatment can reduce lipofuscin levels in senescent cells. mdpi.com

These assays have collectively demonstrated that nicotinamide can act as a potent antioxidant, protecting against both protein oxidation and lipid peroxidation. nih.gov

Table 2: Oxidative Stress and Antioxidant Assay Findings for Nicotinamide

| Assay Type | Model System | Key Finding | Reference(s) |

| ROS Detection | MCF-7 cells, human fibroblasts | Nicotinamide treatment substantially decreased ROS levels. | mdpi.com |